N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide
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Overview
Description
N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted aromatic ring and a diethylamino group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide typically involves the reaction of 5-chloro-2-methylaniline with diethylaminoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives
Reduction: Amines or other reduced products
Substitution: Hydroxyl or amino-substituted derivatives
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(diethylamino)acetamide
- N-(5-Chloro-2-ethylphenyl)-2-(diethylamino)acetamide
- N-(5-Bromo-2-methylphenyl)-2-(diethylamino)acetamide
Uniqueness
N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C13H19ClN2O |
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Molecular Weight |
254.75 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C13H19ClN2O/c1-4-16(5-2)9-13(17)15-12-8-11(14)7-6-10(12)3/h6-8H,4-5,9H2,1-3H3,(H,15,17) |
InChI Key |
ZBZXTCWTPKUIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1)Cl)C |
Origin of Product |
United States |
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